1-(2-Methoxyethyl)imidazolidine-2,4,5-trione
Overview
Description
1-(2-Methoxyethyl)imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C6H8N2O4 and a molecular weight of 172.14 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes an imidazolidine ring substituted with a methoxyethyl group .
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)imidazolidine-2,4,5-trione typically involves the reaction of imidazolidine-2,4,5-trione with 2-methoxyethanol under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-(2-Methoxyethyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Methoxyethyl)imidazolidine-2,4,5-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as cholinergic enzymes . The compound inhibits these enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
1-(2-Methoxyethyl)imidazolidine-2,4,5-trione can be compared with other imidazolidine-2,4,5-trione derivatives, such as:
- 1-(2,6-Diisopropylphenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]imidazolidine-2,4,5-trione
- 1-(4-Isopropylphenyl)-3-[®-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities . The uniqueness of this compound lies in its specific methoxyethyl substitution, which imparts distinct chemical and biological characteristics .
Properties
IUPAC Name |
1-(2-methoxyethyl)imidazolidine-2,4,5-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c1-12-3-2-8-5(10)4(9)7-6(8)11/h2-3H2,1H3,(H,7,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIGPCKVZUTFFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585441 | |
Record name | 1-(2-Methoxyethyl)imidazolidine-2,4,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40411-22-1 | |
Record name | 1-(2-Methoxyethyl)imidazolidine-2,4,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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